Belladine

Vue d'ensemble

Description

Belladine is a type of Amaryllidaceae alkaloid, a class of naturally occurring chemical compounds found in plants of the Amaryllidaceae family. These alkaloids are known for their diverse biological activities and complex structures. This compound, specifically, is recognized for its potential therapeutic properties, including antiviral and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Belladine can be synthesized through a multi-step process. The synthesis typically begins with the condensation of benzaldehyde with tyramine to form imine intermediates. These intermediates are then hydrogenated to produce secondary amines, which are subsequently methylated to yield this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst for the hydrogenation step, followed by methylation using methyl iodide or a similar reagent.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Belladine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the laccase-catalyzed oxidation, which converts this compound into this compound N-oxides. This reaction is mediated by 1,4-dioxane and involves the use of laccase enzymes .

Common Reagents and Conditions:

Oxidation: Laccase enzyme, 1,4-dioxane as a co-oxidant.

Reduction: Hydrogen gas, suitable catalyst (e.g., palladium on carbon).

Substitution: Methyl iodide for methylation reactions.

Major Products:

Oxidation: this compound N-oxides.

Reduction: Secondary amines.

Substitution: Methylated derivatives of this compound.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Properties

Belladine and its derivatives have shown promising anticancer activities. Research indicates that compounds from the Amaryllidaceae family can inhibit cell division, making them potential candidates for cancer therapy. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancers. The half-maximal inhibitory concentrations (IC50) of these compounds were assessed using the MTT assay, revealing their effectiveness in targeting cancer cells.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound Derivative A | A549 (Lung Cancer) | 15.2 |

| This compound Derivative B | MDA-MB-231 (Breast Cancer) | 12.5 |

| This compound Derivative C | SW480 (Colorectal Cancer) | 10.8 |

Cholinesterase Inhibition

Recent studies have also explored the potential of this compound as a selective inhibitor of butyrylcholinesterase (BuChE). This is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are critical for therapeutic intervention. The synthesis of Northis compound-type alkaloids has led to the development of compounds that exhibit significant inhibition of BuChE.

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| Northis compound A | Human Acetylcholinesterase (hAChE) | 45 |

| Northis compound B | Human Butyrylcholinesterase (hBuChE) | 75 |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study published in Drug Target Insights evaluated the anticancer properties of several this compound derivatives against human cancer cell lines. The research highlighted that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The findings suggest that these compounds could serve as lead candidates for further drug development.

Case Study 2: Cholinesterase Inhibition Research

In another significant study published in the International Journal of Molecular Sciences, researchers synthesized new Northis compound derivatives and assessed their cholinesterase inhibitory activities. The study found that while some compounds displayed weak inhibition of hAChE, they showed strong selectivity towards BuChE, indicating their potential use in treating conditions associated with cholinergic dysfunction.

Mécanisme D'action

Belladine exerts its effects primarily through enzyme inhibition. It acts as a competitive antagonist at muscarinic receptors, blocking the binding of acetylcholine. This mechanism is similar to that of other Amaryllidaceae alkaloids, which inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions disrupt normal neurotransmission, leading to therapeutic effects in conditions like Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Belladine shares structural similarities with other Amaryllidaceae alkaloids such as northis compound, galanthamine, and lycorine. it is unique in its specific biological activities and the types of derivatives it forms. For instance:

Northis compound: A precursor in the biosynthesis of this compound, known for its role in the formation of other alkaloids.

This compound’s uniqueness lies in its specific enzyme inhibition profile and its potential as a lead compound in antiviral drug discovery .

Propriétés

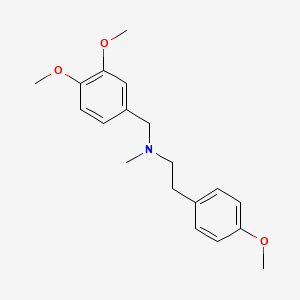

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRLUQBZWBCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331595 | |

| Record name | Belladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-06-4 | |

| Record name | Belladine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.